![molecular formula C18H18BrN3OS2 B3410601 (5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 898351-33-2](/img/structure/B3410601.png)
(5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Overview
Description
Scientific Research Applications
Organic Field-Effect Transistors
Compounds with a similar structure have been used in the synthesis of novel conjugated polymers for applications in organic field-effect transistors . These polymers are based on donor-acceptor (D-A) conjugated polymers combined with different electron-donating monomers . The optical, thermal, and electrochemical properties of these polymers were characterized, and they displayed a high hole mobility .
Synthesis of Biologically Active Compounds
The compound has been used in the synthesis of [1,2,4]triazolo[4,3-c]quinazolines, which are valuable intermediates for biologically active compounds . The oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature was used in the synthesis .
Fluorophores
The tricyclic derivatives obtained from the synthesis process mentioned above are valuable intermediates for fluorophores . Fluorophores are molecules that can re-emit light upon light excitation and are used in a variety of applications, including biological imaging and organic light-emitting diodes (OLEDs) .
DNA Intercalators
Compounds with a similar structure have been shown to act as penetrating DNA intercalators . DNA intercalators are used in a variety of biological and medical applications, including cancer treatment and molecular biology research .
Tubulin Inhibitors
Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, a similar structure, have been successful as tubulin inhibitors . Tubulin inhibitors interfere with microtubule function, disrupting cell division, and are often used in cancer treatment .
Anticonvulsant Activity
Some [1,2,4]triazolo[4,3-c]quinazoline-3-amine derivatives show anticonvulsant activity . These compounds could be used in the development of new drugs for the treatment of epilepsy .
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of polymer semiconductors . These semiconductors are used in photovoltaic solar cell devices .
Mode of Action
The compound acts as an electron acceptor in the fabrication of ternary polymer solar cells . It is incorporated into a binary active layer based on a wide-bandgap polymer and a low-bandgap acceptor . This results in improved short-circuit current density, open-circuit voltage, and fill factor in the ternary polymer solar cells .
Biochemical Pathways
It is known that the compound plays a crucial role in the power conversion efficiencies (pces) of ternary polymer solar cells .
Pharmacokinetics
Its role in the fabrication of ternary polymer solar cells suggests that it has properties suitable for incorporation into these devices .
Result of Action
The incorporation of this compound into ternary polymer solar cells results in devices with significantly enhanced PCE . This is attributed to the increased light-harvesting with the compound’s incorporation and the more balanced charge transportation induced by the improved polymer crystallinity .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, in the fabrication of ternary polymer solar cells, the compound’s action, efficacy, and stability can be influenced by factors such as the composition of the active layer and the properties of the other components in the device .
properties
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEICYYUDWFBRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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